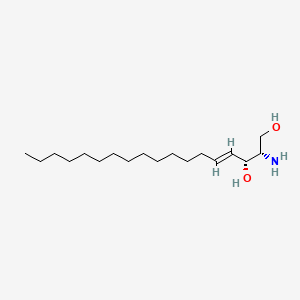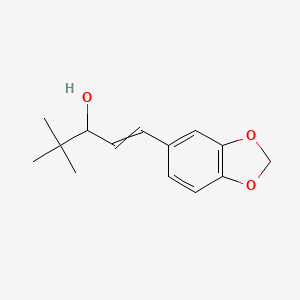
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane” is known as Cyhalothrin. It is a synthetic pyrethroid insecticide widely used in agriculture to control a variety of pests. Cyhalothrin is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyhalothrin is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde, which is then subjected to a series of reactions including halogenation, esterification, and cyclization to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Cyhalothrin involves large-scale chemical reactors and continuous processing techniques. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to minimize waste and environmental impact. The final product is purified through distillation and crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Cyhalothrin undergoes various chemical reactions, including:
Oxidation: Cyhalothrin can be oxidized to form various degradation products.
Reduction: It can be reduced under specific conditions to yield different intermediates.
Substitution: Cyhalothrin can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyhalothrin derivatives and degradation products, which are often studied for their environmental impact and efficacy as insecticides.
Scientific Research Applications
Cyhalothrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of pest control products for agriculture and public health.
Mechanism of Action
Cyhalothrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the death of the insect. The molecular targets and pathways involved in this mechanism are well-studied, making Cyhalothrin an important tool in pest management.
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Deltamethrin: Known for its high potency and fast action against pests.
Fenvalerate: Used in agriculture for its broad-spectrum activity.
Uniqueness
Cyhalothrin is unique due to its high efficacy at low doses and its relatively low toxicity to non-target organisms, including mammals. This makes it a preferred choice for integrated pest management programs.
Properties
IUPAC Name |
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZUZWJGUCSTE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=S)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
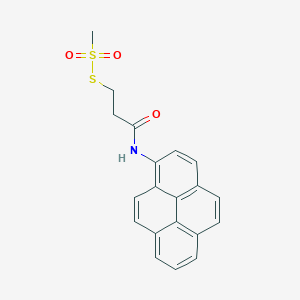
![(5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7796444.png)
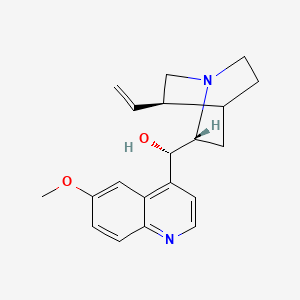
![(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B7796452.png)
![ethyl (2R)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0^{2,6}]dodecan-10-yl]-4-phenylbutanoate](/img/structure/B7796458.png)
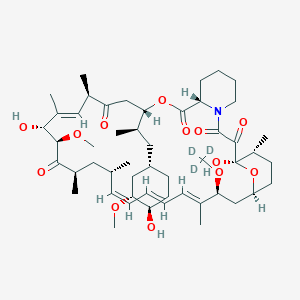
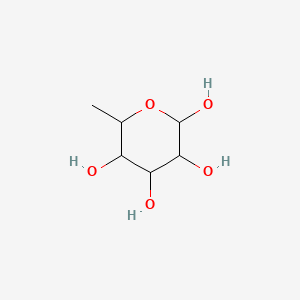
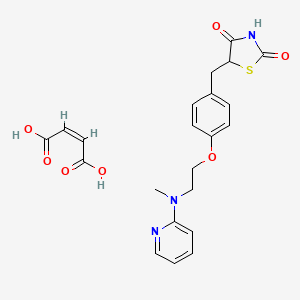
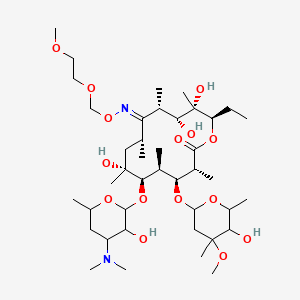
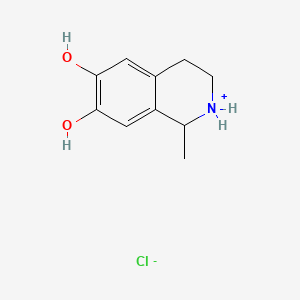
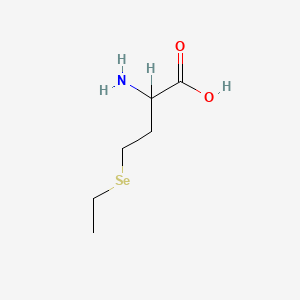
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7796500.png)
